(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane
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Overview
Description
(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane is a fluorinated organic compound with the molecular formula C6H6F6. This compound is characterized by the presence of a cyclopropane ring substituted with a hexafluoropropyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of (1,1,2,3,3,3-Hexafluoropropyl)cyclopropane typically involves the reaction of cyclopropane derivatives with hexafluoropropyl halides under controlled conditions. One common method includes the use of a cyclopropane precursor and hexafluoropropyl iodide in the presence of a strong base, such as potassium tert-butoxide, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, using reagents such as sodium methoxide or potassium cyanide.
Addition: The cyclopropane ring can undergo ring-opening reactions in the presence of acids or bases, leading to the formation of linear fluorinated compounds
Scientific Research Applications
(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in drug development, particularly for designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is employed in the production of specialty polymers and coatings that require high chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of (1,1,2,3,3,3-Hexafluoropropyl)cyclopropane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound’s high electronegativity and steric effects play a crucial role in its binding affinity and specificity. Pathways involved may include those related to fluorinated metabolite processing and enzyme catalysis .
Comparison with Similar Compounds
(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
(1,1,1,3,3,3-Hexafluoropropyl)cyclopropane: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
1,1,1,2,3,3-Hexafluoropropane: A simpler fluorinated compound used in different industrial applications.
Hexafluoroacetone: Known for its use in organic synthesis and as a reagent in various chemical reactions .
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
57915-70-5 |
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Molecular Formula |
C6H6F6 |
Molecular Weight |
192.10 g/mol |
IUPAC Name |
1,1,2,3,3,3-hexafluoropropylcyclopropane |
InChI |
InChI=1S/C6H6F6/c7-4(6(10,11)12)5(8,9)3-1-2-3/h3-4H,1-2H2 |
InChI Key |
DTXSGDOFOBEPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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